5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-
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Overview
Description
9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be achieved through multicomponent reactions, which are valuable synthetic tools for delivering highly functionalized motifs starting from simple building blocks in a single step. One such method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using green solvents and catalysts, can be applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromeno[2,3-b]pyridine core.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromeno[2,3-b]pyridines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s and cancer.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For example, it may act as an inhibitor of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one
Uniqueness
9-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a methoxy group at the 9-position and a methyl group at the 2-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
CAS No. |
65239-42-1 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3 |
InChI Key |
ZURAJKRGLWTIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
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